
4-Fluoro-1-naphthyl-(1-methyl-2-pyrrolyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-1-naphthyl-(1-methyl-2-pyrrolyl)methanol is an organic compound with the molecular formula C16H14FNO It is a derivative of naphthalene and pyrrole, featuring a fluorine atom at the 4-position of the naphthalene ring and a methanol group attached to the pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1-naphthyl-(1-methyl-2-pyrrolyl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoronaphthalene and 1-methyl-2-pyrrolecarboxaldehyde.
Grignard Reaction: The first step involves the formation of a Grignard reagent by reacting 4-fluoronaphthalene with magnesium in anhydrous ether. This reaction forms 4-fluoronaphthylmagnesium bromide.
Addition Reaction: The Grignard reagent is then reacted with 1-methyl-2-pyrrolecarboxaldehyde to form the desired product, this compound, under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-1-naphthyl-(1-methyl-2-pyrrolyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atom in the naphthalene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-1-naphthyl-(1-methyl-2-pyrrolyl)methanol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 4-Fluoro-1-naphthyl-(1-methyl-2-pyrrolyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its biological activities, as it can reach intracellular targets and exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Fluoro-1-naphthyl-(1-methyl-2-pyrrolyl)ketone
- 4-Fluoro-1-naphthyl-(1-methyl-2-pyrrolyl)amine
- 4-Fluoro-1-naphthyl-(1-methyl-2-pyrrolyl)ether
Uniqueness
4-Fluoro-1-naphthyl-(1-methyl-2-pyrrolyl)methanol is unique due to its specific combination of a fluorinated naphthalene ring and a pyrrole ring with a methanol group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C16H14FNO |
|---|---|
Molekulargewicht |
255.29 g/mol |
IUPAC-Name |
(4-fluoronaphthalen-1-yl)-(1-methylpyrrol-2-yl)methanol |
InChI |
InChI=1S/C16H14FNO/c1-18-10-4-7-15(18)16(19)13-8-9-14(17)12-6-3-2-5-11(12)13/h2-10,16,19H,1H3 |
InChI-Schlüssel |
CVPWIXHTLCFFEO-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC=C1C(C2=CC=C(C3=CC=CC=C32)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Tert-butyl 4-[[4-hydroxy-2-(4-methoxycarbonylphenyl)piperidin-1-yl]methyl]-5-methoxy-7-methylindole-1-carboxylate](/img/structure/B13909737.png)
![(R)-5-Isopropyl-2-mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13909741.png)
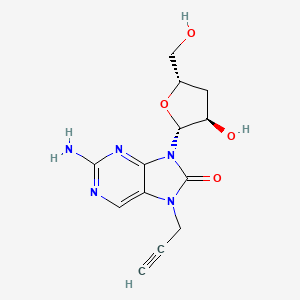
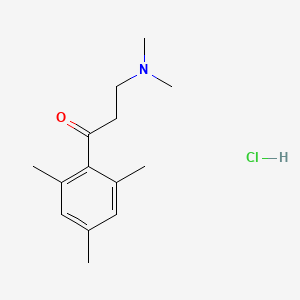

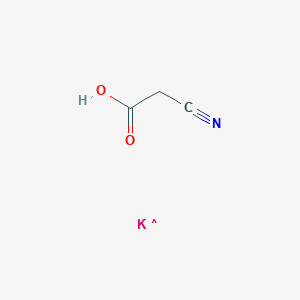
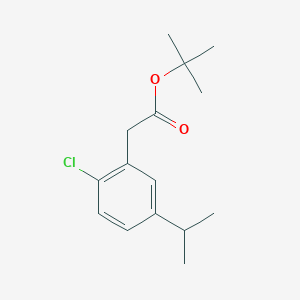
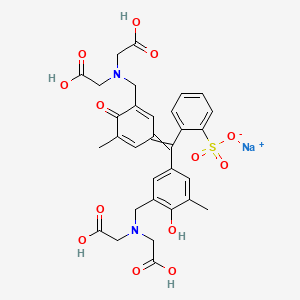
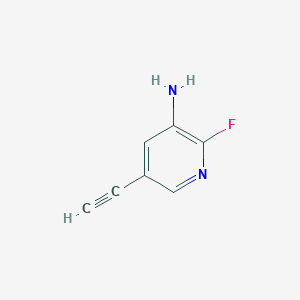

![Methyl (S)-2-(Fmoc-amino)-3-(benzo[d][1,3]dioxol-5-yl)propanoate](/img/structure/B13909781.png)
